Sodium hexadecyl sulfate-d33

LC-MS quantification Stable isotope-labeled internal standard Surfactant analysis

Quantifying unlabeled sodium hexadecyl sulfate (SHS) in biological matrices by LC-MS is confounded by co-elution and matrix effects. Sodium hexadecyl sulfate-d33 resolves this as a stable isotope-labeled internal standard (SIL-IS). • +33 Da mass shift enables selective MRM/SIM detection, correcting for ion suppression and recovery variability. • 99 atom% D isotopic enrichment ensures negligible interference at the analyte retention time, enabling low ng/mL LOQ. • Retains parent CMC (~0.45 mM) and protein-binding properties for assay-matched physicochemical fidelity. Supplied with certificates of analysis; ambient shipping for standard research quantities.

Molecular Formula C16H34NaO4S
Molecular Weight 378.7 g/mol
Cat. No. B12405627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium hexadecyl sulfate-d33
Molecular FormulaC16H34NaO4S
Molecular Weight378.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na]
InChIInChI=1S/C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2;
InChIKeyHMWHAHJOIHEFOG-XZAQTRAVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 0.1 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Hexadecyl Sulfate-d33: Deuterated Surfactant Overview


Sodium hexadecyl sulfate-d33 (CAS 2708287-31-2) is the perdeuterated isotopologue of sodium hexadecyl sulfate (SHS, CAS 1120-01-0), an anionic surfactant bearing a C16 alkyl chain and a sulfate head group . The compound is distinguished by the complete substitution of all 33 hydrogen atoms on the hexadecyl chain with deuterium (D or ²H), resulting in a molecular formula of CD₃(CD₂)₁₅OSO₃Na and a molecular weight of approximately 377.69 g/mol . This isotopic labeling introduces a mass shift of +33 Da relative to the unlabeled parent, enabling its primary utility as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) workflows [1]. The compound retains the fundamental surfactant properties of the parent, including critical micelle concentration (CMC) behavior and protein-binding capacity, but its procurement is driven by analytical differentiation rather than altered physicochemical performance .

Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification
Perdeuterated C16 chain provides +33 Da mass shift for selective MRM detection
Retains parent surfactant properties; designed for analytical differentiation, not physicochemical substitution

Sodium Hexadecyl Sulfate-d33: Analytical Irreplaceability


Generic substitution of sodium hexadecyl sulfate-d33 with its unlabeled parent or with shorter-chain alkyl sulfate analogs (e.g., sodium dodecyl sulfate, SDS; sodium tetradecyl sulfate, STS) is analytically invalid in LC-MS quantification workflows. While unlabeled SHS or other anionic surfactants may exhibit similar chromatographic retention and ionization behavior, they co-elute with and cannot be distinguished from the endogenous or administered target analyte, rendering them useless as internal standards [1]. The deuterated isotopologue provides a unique mass channel (+33 Da) that enables selective detection in multiple reaction monitoring (MRM) or selected ion monitoring (SIM) modes without cross-talk, thereby correcting for matrix effects, extraction recovery variability, and ion suppression/enhancement [2]. Furthermore, shorter-chain analogs (C12 SDS, C14 STS) exhibit significantly higher critical micelle concentrations (CMCs)—e.g., SDS CMC ≈ 8.2 mM versus SHS CMC ≈ 0.45 mM at 25°C—and different protein-binding stoichiometries, which preclude their use as physicochemical surrogates in aggregation or denaturation assays [3]. The following evidence quantifies the specific dimensions of differentiation that justify selection of this precise isotopologue.

Co-elution risk Unlabeled sodium hexadecyl sulfate co-elutes and cannot be distinguished in the target analyte mass channel, invalidating quantification
Physicochemical mismatch Shorter-chain analogs (SDS, STS) exhibit distinct CMC values and protein-binding profiles; may not replicate micellization or aggregation behavior
Isotopic enrichment variance Lower deuteration levels can increase signal cross-talk and correction factors, limiting trace-level quantification accuracy

Sodium Hexadecyl Sulfate-d33: Differentiation Evidence


Mass Shift: Deuterated vs. Unlabeled

Sodium hexadecyl sulfate-d33 (C₁₆D₃₃NaO₄S) exhibits a molecular weight of 377.69 g/mol, representing a +33 Da mass shift relative to the unlabeled parent sodium hexadecyl sulfate (C₁₆H₃₃NaO₄S, MW = 344.48 g/mol) . This mass increment arises from the complete deuteration of the hexadecyl alkyl chain, replacing all 33 hydrogen atoms with deuterium . In LC-MS/MS quantification of sodium hexadecyl sulfate as a target analyte, the d33 isotopologue co-elutes with the unlabeled compound but is detected in a distinct, interference-free mass channel (e.g., m/z 377 → 97 for d33 vs. m/z 344 → 97 for unlabeled in negative ion mode), enabling precise correction for matrix-induced ion suppression and extraction variability [1]. This differentiation is absent for unlabeled analogs or carbon-13 labeled variants with fewer isotopic labels.

Mass Shift
Head-to-head
d33: +33 Da vs unlabeled: 0 Da
Supports SIL-IS suitability for LC-MS quantification
Enables distinct MRM channel; corrects for matrix effects and extraction variability
LC-MS quantification Stable isotope-labeled internal standard Surfactant analysis

Isotopic Enrichment Purity

Commercially available sodium hexadecyl sulfate-d33 is supplied with a specified isotopic enrichment of 99 atom % D . This high level of deuteration ensures minimal residual unlabeled (d0) or partially labeled species that would otherwise contribute to signal cross-talk in the unlabeled analyte channel during LC-MS quantification [1]. In contrast, some widely used deuterated surfactant internal standards (e.g., sodium dodecyl sulfate-d25) may exhibit lower enrichment specifications or batch-dependent variability, necessitating correction factors in quantitative workflows [2]. The perdeuteration (d33) of the entire hexadecyl chain represents the maximal achievable mass shift for this scaffold, maximizing chromatographic co-elution fidelity while minimizing isotopic spectral overlap.

Isotopic Enrichment
Specification review
99 atom % D
Supports minimal d0 cross-talk for trace-level analysis
Batch-specific certificate of analysis review recommended
Isotopic purity Stable isotope labeling Quantitative accuracy

CMC: C16 vs. C12/C14 Alkyl Sulfates

The critical micelle concentration (CMC) of sodium hexadecyl sulfate (SHS, the unlabeled parent of the d33 isotopologue) is substantially lower than that of its C12 and C14 homologs. In pure water at 25°C, the CMC of SHS is approximately 0.45 mM, compared to 8.2 mM for sodium dodecyl sulfate (SDS, C12) and 2.1 mM for sodium tetradecyl sulfate (STS, C14) [1]. This log-linear relationship between alkyl chain length and CMC (approximately one order of magnitude reduction per two methylene units) dictates that SHS achieves micellization at 18-fold lower concentration than SDS and 4.7-fold lower than STS under identical aqueous conditions [2]. The deuterated d33 isotopologue is expected to exhibit a CMC indistinguishable from the unlabeled parent within experimental error, as isotopic substitution does not measurably alter hydrophobic chain volume or head group electrostatics [3].

CMC (25°C)
Cross-study comparable
~0.45 mM (C16)
18-fold lower than SDS (8.2 mM); supports micellization at low concentration
Literature values; confirm under intended experimental conditions
Surfactant aggregation Critical micelle concentration Alkyl sulfate homologs

Micelle Aggregation Number by SANS

Small-angle neutron scattering (SANS) measurements of aqueous sodium hexadecyl sulfate solutions have quantified the micelle aggregation number (N_agg) and micelle morphology as a function of concentration and temperature. At 40°C and a concentration of 10.9 mM, SHS forms ellipsoidal micelles with an aggregation number of approximately 110 ± 10 surfactant monomers per micelle [1]. This value is substantially higher than the aggregation numbers reported for SDS micelles under comparable conditions, which typically range from 60 to 80 monomers [2]. The larger aggregation number reflects the enhanced hydrophobic driving force for micellization conferred by the longer C16 alkyl chain, which also manifests as the reduced CMC documented in Evidence Item 3 [3]. At lower concentrations (≤5.4 mM), SANS patterns indicate unexpectedly large particle dimensions and elongated micelle morphologies, suggesting a concentration-dependent transition in aggregate structure that is not observed for shorter-chain homologs at equivalent multiples of their CMC [1].

Micelle Aggregation
Cross-study comparable
~110 monomers/micelle vs SDS: 60–80
Larger N_agg indicates distinct micelle structure and hydrophobic capacity
SANS data at 40°C; morphology changes with concentration
Micelle aggregation number Small-angle neutron scattering Surfactant self-assembly

Protein Aggregation Artifact Suppression in CE

In capillary gel electrophoresis under reducing conditions, the addition of sodium hexadecyl sulfate (SHS) to the sample and sieving gel buffer was required to prevent the formation of method-induced higher molecular weight aggregate artifacts, whereas sodium dodecyl sulfate (SDS) alone was insufficient [1]. The study demonstrated that the levels of these artifacts correlated with protein concentration when SDS was used as the sole detergent, but inclusion of SHS (and/or sodium tetradecyl sulfate) maintained detergent:protein uniformity and eliminated the aggregation bias [2]. This differential performance is attributed to the stronger hydrophobic binding of the longer C16 alkyl chain to protein hydrophobic patches, which alters the kinetics and stoichiometry of surfactant-protein complex formation relative to SDS [3].

CE-SDS Artifact Control
Head-to-head
SHS prevented aggregate artifacts; SDS insufficient
Supports method-induced artifact control context
Reducing CE conditions; artifact levels protein-concentration dependent
Capillary gel electrophoresis Protein aggregation Surfactant-protein interaction

Sodium Hexadecyl Sulfate-d33: Analytical & Biophysical Applications


LC-MS/MS Quantification: PK & Environmental Fate

Sodium hexadecyl sulfate-d33 is employed as a stable isotope-labeled internal standard for the accurate and precise quantification of unlabeled sodium hexadecyl sulfate in complex biological matrices (plasma, urine, tissue homogenates) and environmental samples (wastewater, soil extracts). The +33 Da mass shift enables selective MRM detection that corrects for matrix effects and extraction recovery variability, fulfilling the 'isotopically labeled version of the analyte' requirement for robust LC-MS/MS method validation [1]. This application is essential for ADME/PK studies of surfactant-based drug formulations and for monitoring the environmental distribution of alkyl sulfate surfactants.

CE-SDS Assay for Biotherapeutic Protein Sizing

In CE-SDS assays used for size heterogeneity analysis of monoclonal antibodies and other therapeutic proteins, sodium hexadecyl sulfate (or its deuterated analog for MS-coupled workflows) is added to sample and gel buffers to suppress method-induced aggregate artifacts that confound accurate molecular weight determination [2]. The quantifiable superiority of the C16 chain over the conventional C12 SDS in preventing these artifacts justifies its inclusion in assay development and validation protocols, particularly for aggregation-prone proteins or high-concentration formulations.

Micellar Drug Delivery Formulation Screening

Sodium hexadecyl sulfate exhibits a CMC of ~0.45 mM and a micelle aggregation number of ~110 monomers at 40°C [3], representing an 18-fold lower CMC and a 1.4- to 1.8-fold higher aggregation number than SDS [4]. These quantifiable physicochemical advantages make the C16 alkyl sulfate scaffold (and its deuterated isotopologue for analytical tracking) a preferred candidate in formulation screens where micelle stability at low surfactant concentration, high solubilization capacity for hydrophobic drugs, or reduced monomer-induced toxicity is a design criterion.

Surfactant Residue Analysis for Biopharmaceuticals

Regulatory guidelines mandate quantitation of residual surfactants in purified biopharmaceutical products. Sodium hexadecyl sulfate-d33 serves as the ideal internal standard for developing and validating LC-MS/MS methods to measure trace levels of sodium hexadecyl sulfate used in upstream or downstream processing [1]. The 99 atom % D isotopic enrichment ensures minimal interference at the analyte retention time, enabling achievement of low ng/mL limits of quantitation required for product release testing.

Application
Selection Property
Validation Focus
LC-MS/MS Quantification Research
Isotope-labeled internal standard suitability
Matrix-effect correction and extraction recovery
Protein Size Heterogeneity by CE-SDS
Method-induced aggregate artifact suppression
Assay fidelity for size heterogeneity analysis
Drug Delivery Formulation Research
Low CMC and high aggregation number micelles
Micelle stability and solubilization screening
Surfactant Residue Quantification
High isotopic enrichment for trace detection
LLOQ achievement and method sensitivity review

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